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2-Phenylbenzimidazole-4-carboxylic acid

Catalog No.
S798274
CAS No.
66630-72-6
M.F
C14H10N2O2
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylbenzimidazole-4-carboxylic acid

CAS Number

66630-72-6

Product Name

2-Phenylbenzimidazole-4-carboxylic acid

IUPAC Name

2-phenyl-1H-benzimidazole-4-carboxylic acid

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18)

InChI Key

LZGYSXDYTDCYCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O
  • Chemical Intermediate: Due to its functional groups (phenyl and carboxylic acid), 2-Phenylbenzimidazole-4-carboxylic acid could serve as a building block for the synthesis of more complex molecules with desired properties.
  • Scaffold for Drug Discovery: The benzimidazole core structure is present in many biologically active molecules []. 2-Phenylbenzimidazole-4-carboxylic acid might be a candidate scaffold for further derivatization and exploration of potential medicinal properties.

Additional Information:

  • Commercial suppliers offer 2-Phenylbenzimidazole-4-carboxylic acid, suggesting potential research applications, though the specific details might not be publicly available [, ].

2-Phenylbenzimidazole-4-carboxylic acid is an organic compound with the molecular formula C₁₄H₁₀N₂O₂ and a molecular weight of approximately 238.25 g/mol. This compound features a benzimidazole ring system, which is a bicyclic structure composed of a benzene ring fused to an imidazole ring. The carboxylic acid functional group at the 4-position contributes to its chemical reactivity and biological activity. The compound is recognized for its potential applications in pharmaceuticals, particularly in the development of anticancer agents and other therapeutic compounds .

The chemical reactivity of 2-Phenylbenzimidazole-4-carboxylic acid can be attributed to the presence of both the carboxylic acid and the benzimidazole moiety. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid can donate a proton, making it a weak acid. It can react with bases to form carboxylate salts.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Amidation: The carboxylic acid can react with amines to form amides, which are important in medicinal chemistry.
  • Nucleophilic Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions, potentially leading to various derivatives.

Research indicates that 2-Phenylbenzimidazole-4-carboxylic acid exhibits notable biological activities, particularly in the realm of cancer research. Studies have shown that it may possess:

  • Anticancer Properties: Preliminary studies suggest it may inhibit tumor growth and induce apoptosis in cancer cells, although further research is needed to elucidate its mechanisms of action.
  • Antimicrobial Activity: There are indications that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Several synthetic routes have been proposed for the preparation of 2-Phenylbenzimidazole-4-carboxylic acid:

  • Condensation Reactions: One common method involves the condensation of o-phenylenediamine with aromatic aldehydes followed by carboxylation.
  • Carboxylation of Benzimidazoles: Starting from substituted benzimidazoles, carboxylation using carbon dioxide under specific conditions can yield the desired compound.
  • Multistep Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group transformations.

The applications of 2-Phenylbenzimidazole-4-carboxylic acid span various fields:

  • Pharmaceuticals: Its potential as an anticancer agent positions it as a candidate for drug development.
  • Agricultural Chemicals: Exploration into its use as an antimicrobial agent could extend to agricultural applications, particularly in crop protection.
  • Material Science: Due to its unique chemical structure, it may find utility in developing new materials with specific properties.

Interaction studies involving 2-Phenylbenzimidazole-4-carboxylic acid have primarily focused on its biological interactions:

  • Protein Binding Studies: Investigating how this compound interacts with various proteins could provide insights into its mechanism of action as a drug candidate.
  • Metabolic Pathways: Understanding how this compound is metabolized within biological systems is crucial for assessing its pharmacokinetics and safety profile.

Several compounds share structural similarities with 2-Phenylbenzimidazole-4-carboxylic acid. Notable examples include:

Compound NameMolecular FormulaKey Features
2-PhenylbenzimidazoleC₁₄H₁₁N₃Lacks carboxylic acid group; potential for similar biological activity.
2-Phenylbenzimidazole-4-carboxamideC₁₄H₁₁N₃OAn amide derivative; may exhibit different biological properties due to structural changes.
BenzimidazoleC₈H₆N₂Simplest form without phenyl or carboxylic groups; serves as a fundamental scaffold for modifications.

Uniqueness: The presence of both the phenyl and carboxylic acid groups distinguishes 2-Phenylbenzimidazole-4-carboxylic acid from its analogs, potentially enhancing its solubility and reactivity compared to simpler benzimidazoles.

XLogP3

2.7

Wikipedia

2-Phenylbenzimidazole-4-carboxylic acid

Dates

Last modified: 08-15-2023

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